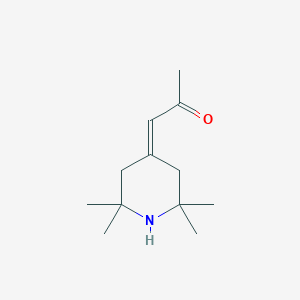
Calyxamine B
Vue d'ensemble
Description
Calyxamine B is a piperidine alkaloid . It is a natural compound that can be isolated from the herbs of Salsola tetrandra . The molecular formula of Calyxamine B is C12H21NO and it has a molecular weight of 195.3 g/mol .
Molecular Structure Analysis
The molecular structure of Calyxamine B consists of a piperidine ring, which is a six-membered ring with one nitrogen atom . The exact structure can be represented by the SMILES notation:CC(/C=C1CC(C)(NC(C)(C)C\1)C)=O . Physical And Chemical Properties Analysis
Calyxamine B is a powder . Its physical and chemical properties such as solubility, melting point, boiling point, etc., are not explicitly mentioned in the search results.Applications De Recherche Scientifique
Novel Piperidine Alkaloids from Marine Sponge
Calyxamines A and B are piperidine alkaloids with unique carbon skeletons, isolated from the marine sponge Calyx podatypa. Their structures were determined using X-ray and spectroscopic methods, suggesting a biogenetic pathway for these compounds (Rodríguez et al., 1997).
Metabolites in Eggplant Calyx and Cytotoxic Activities
Eggplant (Solanum melongena L.) Calyx contains compounds with cytotoxic activities on various cells. Metabolites of these compounds were identified in rat plasma, urine, feces, and liver, involving hydroxylation, methylation, glucuronidation, or sulfation reactions. This study provides insights into in vivo metabolism and pharmacodynamic evaluations of these compounds (Song et al., 2021).
Ethnobotanical to Pharmacological Applications of Hibiscus Calyx
Hibiscus sabdariffa L. calyx, known for its lipid metabolism, antihypertensive activity, and apoptosis effects, demonstrates the progression from ethnobotany to pharmacology. The main active principles are anthocyanins and polyphenols, with a focus on their chemical structure and physiological activity relationship (Carvajal-Zarrabal et al., 2012).
Antimicrobial N-methylpyridinium Salts from Caribbean Sponge
Antimicrobial fractions from the sponge Calyx podatypa include known compounds like xestamines and new metabolites. These findings enhance understanding of antimicrobial properties in marine organisms (Stierle & Faulkner, 1991).
Phytochemical and Pharmacological Aspects of Hibiscus Calyx
Hibiscus sabdariffa L. calyx extracts are utilized for treating high blood pressure, liver diseases, and fever, showcasing the plant's phytochemical and pharmacological potential (Ali, Wabel, & Blunden, 2005).
Medicinal Applications of Physalis Calyx
Physalis alkekengi L. var. franchetii calyxes are used in traditional Chinese medicine for various diseases, with phytochemical studies supporting its traditional uses (Li et al., 2018).
Nutritive and Pharmacological Applications of Hibiscus Calyx
The calyx extracts of Hibiscus sabdariffa L. have multiple applications, including treatment for hypertension and diabetes. Anthocyanins-rich extracts are notably effective (Salem et al., 2021).
Safety and Hazards
Mécanisme D'action
Target of Action
Calyxamine B is a piperidine alkaloid . It has been found to exhibit inhibitory activity on acetylcholinesterase , which plays a crucial role in neurotransmission by breaking down the neurotransmitter acetylcholine.
Mode of Action
Given its inhibitory activity on acetylcholinesterase , it can be inferred that Calyxamine B likely interacts with this enzyme, preventing it from breaking down acetylcholine. This results in an increase in the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic neurotransmission.
Biochemical Pathways
The biochemical pathways affected by Calyxamine B are primarily related to cholinergic neurotransmission. By inhibiting acetylcholinesterase, Calyxamine B prevents the breakdown of acetylcholine, a key neurotransmitter involved in many functions including muscle movement, breathing, heart rate, learning, and memory .
Result of Action
The inhibition of acetylcholinesterase by Calyxamine B leads to an increase in the concentration of acetylcholine in the synaptic cleft, which can enhance cholinergic neurotransmission . This can have various effects at the molecular and cellular levels, depending on the specific physiological context.
Propriétés
IUPAC Name |
1-(2,2,6,6-tetramethylpiperidin-4-ylidene)propan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO/c1-9(14)6-10-7-11(2,3)13-12(4,5)8-10/h6,13H,7-8H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIIRMHBNGRZGTN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C=C1CC(NC(C1)(C)C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Calyxamine B | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes Calyxamine B interesting from a biological activity standpoint?
A1: [] Calyxamine B exhibits inhibitory activity against acetylcholinesterase, an enzyme crucial for nerve impulse transmission. Notably, its inhibitory potency is comparable to that of naturally occurring acetylcholinesterase inhibitors. This characteristic makes Calyxamine B a promising candidate for further research exploring its potential therapeutic applications in conditions associated with acetylcholinesterase dysfunction, such as Alzheimer's disease.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(4-Methylphenyl)-2,5-diazabicyclo[2.2.1]heptane](/img/structure/B177905.png)
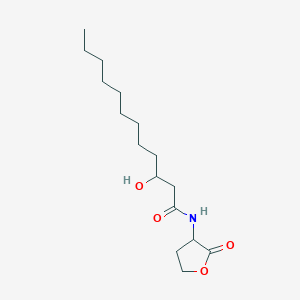

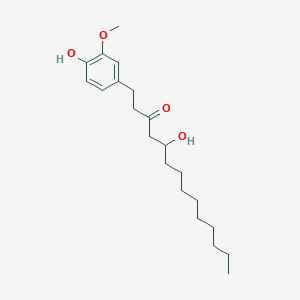


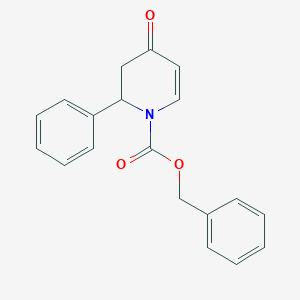
![2-(Imidazo[1,2-a]pyridin-5-yl)acetic acid](/img/structure/B177922.png)
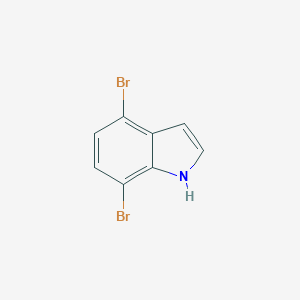
![1,7-Dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylic acid](/img/structure/B177929.png)
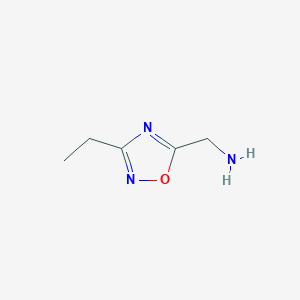

![(2-Methylbenzo[d]oxazol-6-yl)methanol](/img/structure/B177936.png)
